15-LOX-IN-2

Beschreibung

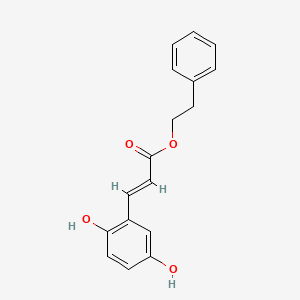

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15-7-8-16(19)14(12-15)6-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKRMXDGEFRBAJ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=C(C=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=C(C=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of 15-LOX-IN-2 on 15-Lipoxygenase-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of the novel thienopyrimidine heterodimer, 15-LOX-IN-2 (also referred to as COX-2/15-LOX-IN-2 and heterodimer 11 in the primary literature), a potent dual inhibitor of 15-lipoxygenase-2 (15-LOX-2) and cyclooxygenase-2 (COX-2). This document synthesizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes its mechanism and relevant biological pathways. The dual inhibitory action of this compound presents a promising "magic shotgun" therapeutic strategy for inflammatory diseases by concurrently targeting two key enzymatic pathways in the arachidonic acid cascade.

Core Mechanism of Action: Dual Inhibition of 15-LOX-2 and COX-2

This compound functions as a potent dual inhibitor, targeting both 15-lipoxygenase-2 and cyclooxygenase-2. This dual action is significant as it allows for a broader blockade of pro-inflammatory mediator synthesis. While selective COX-2 inhibitors can sometimes lead to a redirection of arachidonic acid metabolism towards the lipoxygenase pathway, the dual inhibition by this compound mitigates this effect, offering a more comprehensive anti-inflammatory profile.

The inhibitory activity of this compound is characterized by its half-maximal inhibitory concentrations (IC50) against both enzymes. Notably, it exhibits high selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Molecular docking studies suggest that this compound binds to the active sites of both 15-LOX-2 and COX-2, thereby preventing the substrate, arachidonic acid, from accessing the catalytic machinery of these enzymes. This competitive inhibition is the primary mechanism through which this compound exerts its anti-inflammatory effects.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory efficacy of this compound has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory constants for the heterodimer, along with a reference compound for comparison.

| Compound | Target Enzyme | IC50 (µM) | COX-2 Selectivity Index (SI) |

| This compound (Heterodimer 11) | 15-LOX | 1.86 | N/A |

| COX-2 | 0.065 | 173.846 | |

| COX-1 | 11.3 | ||

| Celecoxib (Reference) | COX-2 | 0.05 | >150 |

Data sourced from Elsayed S, et al. Eur J Med Chem. 2023.[1]

Signaling Pathways and Downstream Effects

The dual inhibition of 15-LOX-2 and COX-2 by this compound leads to the suppression of key pro-inflammatory signaling pathways. By blocking these enzymes, this compound effectively reduces the production of prostaglandins and leukotrienes, which are critical mediators of inflammation, pain, and fever.

In cellular models, specifically in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, this compound has been shown to significantly inhibit the production of downstream inflammatory markers, including:

-

Tumor Necrosis Factor-alpha (TNF-α): A key cytokine involved in systemic inflammation.

-

Interleukin-6 (IL-6): A pro-inflammatory cytokine that plays a role in both acute and chronic inflammation.

-

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammatory processes.

-

Reactive Oxygen Species (ROS): Highly reactive molecules that can cause cellular damage and contribute to inflammation.

The following diagram illustrates the proposed mechanism of action of this compound within the arachidonic acid cascade and its downstream effects on inflammatory mediators.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the inhibitory activity of this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit ovine COX-1 and human recombinant COX-2. The method is based on a colorimetric approach that measures the peroxidase activity of the cyclooxygenase enzyme.

-

Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Materials:

-

COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 701050)

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin

-

TMPD solution

-

Arachidonic acid (substrate)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The test compound (this compound) and reference inhibitor are dissolved in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add assay buffer, hemin, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of this compound or the reference inhibitor to the designated wells. For control wells, add the solvent vehicle.

-

Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Measurement: Immediately measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay

This assay evaluates the inhibitory effect of the test compound on soybean 15-LOX. The assay measures the production of hydroperoxides from the enzymatic oxidation of linoleic acid.

-

Principle: The formation of the conjugated diene hydroperoxide product from linoleic acid is monitored by measuring the increase in absorbance at 234 nm.

-

Materials:

-

Soybean 15-lipoxygenase

-

Borate buffer (pH 9.0)

-

Linoleic acid (substrate)

-

Test compound (this compound) dissolved in DMSO

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

-

Procedure:

-

Enzyme and Inhibitor Incubation: Pre-incubate the 15-LOX enzyme solution with various concentrations of this compound for a specified time (e.g., 5 minutes) at room temperature. A control group with the enzyme and vehicle (DMSO) and a reference inhibitor group are included.

-

Initiation of Reaction: Initiate the reaction by adding the linoleic acid substrate to the enzyme-inhibitor mixture.

-

Measurement of Product Formation: Monitor the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

-

Data Analysis: Determine the rate of the reaction from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

-

Anti-inflammatory Activity in LPS-Induced RAW 264.7 Macrophages

This cell-based assay assesses the ability of this compound to suppress the production of inflammatory mediators in a cellular model of inflammation.

-

Principle: RAW 264.7 murine macrophage cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of NO, TNF-α, and IL-6. The inhibitory effect of the test compound on the production of these mediators is then quantified.

-

Materials:

-

RAW 264.7 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess reagent (for NO measurement)

-

ELISA kits for TNF-α and IL-6

-

-

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in appropriate medium until they reach the desired confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant for analysis.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

TNF-α and IL-6: Quantify the levels of these cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocols.

-

-

Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated control.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing dual COX-2/15-LOX inhibitors like this compound.

Conclusion

This compound is a novel and potent dual inhibitor of 15-LOX-2 and COX-2, demonstrating a promising multi-targeted approach to anti-inflammatory therapy. Its high selectivity for COX-2 over COX-1, combined with its ability to inhibit the 15-LOX pathway, suggests a favorable safety and efficacy profile. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other dual-acting anti-inflammatory agents. Further studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

15-LOX-IN-2: A Technical Guide on its Activity as a Dual COX-2/15-LOX Inhibitor and Partial PPARγ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-LOX-IN-2 is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class of molecules. It has garnered attention in pharmacological research due to its multifaceted biological activities. Primarily characterized as a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), it also exhibits partial agonism at the peroxisome proliferator-activated receptor-gamma (PPARγ). This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its inhibitory profile, the experimental methodologies for its characterization, and its place within relevant signaling pathways.

It is important to note that while the initial interest in this compound may have been as a selective inhibitor of arachidonate 15-lipoxygenase type B (ALOX15B), the currently available data points towards a broader spectrum of activity. The majority of public information refers to its inhibitory action on "15-LOX" without specifying the isoform (ALOX15A or ALOX15B). Furthermore, its potent inhibition of COX-2 suggests a non-selective profile. This guide will present the existing data and highlight areas where further research is needed to fully elucidate its selectivity and mechanism of action, particularly concerning ALOX15B.

Quantitative Data Presentation

The inhibitory activity of this compound and its selectivity profile are summarized in the tables below. The data has been compiled from various sources and provides a basis for comparing its potency against different enzymes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| 15-LOX | 1.86 - 5.87 | Quercetin | 4.20 |

| COX-2 | 0.065 | Celecoxib | 0.068 |

| COX-1 | >10 | Celecoxib | 11.7 |

Note: The specific isoform of 15-LOX (ALOX15A or ALOX15B) is not explicitly defined in the available public data for this compound. The reported values are for soybean 15-LOX or an unspecified human isoform.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods for evaluating inhibitors of cyclooxygenases and lipoxygenases.

In Vitro COX-1/COX-2 Inhibitory Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of ovine COX-1 and human recombinant COX-2.

Materials:

-

Ovine COX-1 enzyme

-

Human recombinant COX-2 enzyme

-

Enzyme Immunoassay (EIA) buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference compounds (Celecoxib, Indomethacin)

-

96-well plates

-

Spectrophotometer

Procedure:

-

A reaction mixture is prepared containing EIA buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of a 96-well plate at various concentrations.

-

The enzyme solution is added to the wells containing the test compound and incubated for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of arachidonic acid.

-

The peroxidase activity is measured colorimetrically at a specific wavelength (e.g., 590 nm) using a plate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing solvent only).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro 15-LOX Inhibitory Assay

This assay evaluates the inhibition of 15-lipoxygenase activity, typically using soybean 15-LOX as the enzyme source.

Materials:

-

Soybean 15-lipoxygenase (15-LOX)

-

Borate buffer (0.2 M, pH 9.0)

-

Linoleic acid or arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference compounds (Quercetin, Zileuton)

-

UV-Vis spectrophotometer

Procedure:

-

The test compound is pre-incubated with the 15-LOX enzyme in borate buffer for a defined period (e.g., 5 minutes) at room temperature.

-

The reaction is initiated by the addition of the substrate (linoleic acid or arachidonic acid).

-

The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control rate.

-

IC50 values are calculated from the dose-response curve of percentage of inhibition versus inhibitor concentration.

Cell-Based Assay for Pro-inflammatory Mediator Production

This assay measures the effect of the inhibitor on the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a cellular context.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) for cell stimulation

-

Test compound (this compound)

-

ELISA kits for TNF-α and IL-6

-

Griess reagent for nitric oxide (NO) measurement

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

-

The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the supernatant using the Griess reagent.

-

The inhibitory effect of the compound on the production of these mediators is calculated relative to the LPS-stimulated control.

PPARγ Reporter Gene Assay

This assay is used to determine the agonist or antagonist activity of a compound on the PPARγ receptor.

Materials:

-

A cell line stably co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Cell culture medium

-

Test compound (this compound)

-

Reference PPARγ agonist (e.g., Rosiglitazone)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

The transfected cells are plated in 96-well plates.

-

The cells are treated with different concentrations of the test compound. A known PPARγ agonist is used as a positive control.

-

After an incubation period (e.g., 24 hours), the cells are lysed.

-

The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.

-

The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.

-

To determine partial agonism, the maximal activation achieved by the test compound is compared to that of a full agonist.

Mandatory Visualizations

Signaling Pathway of ALOX15B and its Products

Caption: ALOX15B metabolizes PUFAs to generate bioactive lipid mediators.

Experimental Workflow for Characterizing a Dual COX/LOX Inhibitor

Caption: Workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a molecule with a complex pharmacological profile, acting as a potent dual inhibitor of COX-2 and 15-LOX, and as a partial agonist of PPARγ. The thieno[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel anti-inflammatory agents. However, the existing data does not support the classification of this compound as a selective ALOX15B inhibitor. Its high potency against COX-2 suggests that its in vivo effects are likely a result of the combined inhibition of both the cyclooxygenase and lipoxygenase pathways.

Future research should focus on elucidating the precise inhibitory profile of this compound against all human lipoxygenase isoforms, particularly ALOX15B, to fully understand its mechanism of action and therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such investigations, enabling researchers to further explore the intriguing biology of this and similar compounds.

The Dual Role of 15-Lipoxygenase-2 in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-2 (15-LOX-2), an enzyme encoded by the ALOX15B gene, is a critical player in the complex network of inflammatory signaling. Unlike its isoform, 15-LOX-1, 15-LOX-2 exhibits distinct substrate specificity and tissue distribution, positioning it as a key modulator of both pro- and anti-inflammatory responses. This technical guide provides an in-depth exploration of the biological function of 15-LOX-2 in inflammatory pathways, offering quantitative data, detailed experimental protocols, and visual representations of its signaling cascades to support research and drug development efforts in this area.

Core Biological Functions of 15-LOX-2 in Inflammation

15-LOX-2 is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[1] Its primary substrate is arachidonic acid (AA), which it converts exclusively to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This intermediate is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). The role of 15-LOX-2 in inflammation is multifaceted, with its products capable of both promoting and resolving inflammatory processes.

Pro-inflammatory Roles:

In certain contexts, 15-LOX-2 activity has been associated with the promotion of inflammation. For instance, its expression is upregulated in macrophages within atherosclerotic plaques and is linked to the production of chemokines that attract inflammatory cells.[2][3]

Anti-inflammatory and Pro-resolving Roles:

Conversely, 15-LOX-2 plays a significant role in the resolution of inflammation. It is involved in the biosynthesis of specialized pro-resolving mediators (SPMs), including lipoxins, which actively dampen inflammatory responses. The enzyme can class-switch pro-inflammatory mediators into anti-inflammatory intermediates. Furthermore, its product, 15(S)-HETE, can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory effects.

Quantitative Data on 15-LOX-2 Activity and Expression

The following tables summarize key quantitative data related to 15-LOX-2 enzymatic activity, inhibitor potency, and gene expression in response to inflammatory stimuli.

Table 1: Enzymatic Activity of Human 15-LOX-2

| Substrate | kcat/Km (s⁻¹µM⁻¹) | Reference |

| Arachidonic Acid (AA) | 0.264 ± 0.121 |

Table 2: IC50 Values of Selected 15-LOX-2 Inhibitors

| Inhibitor | IC50 (µM) | Reference |

| MLS000327069 | 0.34 ± 0.05 | |

| MLS000327186 | 0.53 ± 0.04 | |

| MLS000327206 | 0.87 ± 0.06 | |

| MLS000545091 | 2.6 | |

| MLS000536924 | 3.1 | |

| Compound 10 | 26.9 ± 1.0 | |

| Compound 13 | 25.0 ± 1.1 |

Table 3: Regulation of ALOX15B (15-LOX-2) mRNA Expression in Macrophages

| Stimulus | Fold Change vs. Control | Cell Type | Reference |

| Dexamethasone (in M1 macrophages) | >1,500-fold increase | Human Monocyte-Derived Macrophages | |

| Dexamethasone (in M2 macrophages) | ~50-fold increase | Human Monocyte-Derived Macrophages | |

| IL-4 | ~210-fold upregulation | Human Peripheral Monocytes | |

| LPS | Marked induction | Human Lung Macrophages | |

| IL-4/IL-13 | Induction | Human Monocyte-Derived Macrophages |

Signaling Pathways Involving 15-LOX-2

The influence of 15-LOX-2 on inflammation is mediated through complex signaling pathways, primarily involving the modulation of NF-κB and the activation of PPAR-γ.

15-LOX-2 Metabolic Pathway

The primary enzymatic activity of 15-LOX-2 is the conversion of arachidonic acid to 15(S)-HETE. This product can then enter various downstream pathways to exert its biological effects.

Caption: Metabolic conversion of arachidonic acid by 15-LOX-2.

Crosstalk between 15-LOX-2, PPAR-γ, and NF-κB

A key anti-inflammatory mechanism of 15-LOX-2 involves the activation of PPAR-γ by its product, 15(S)-HETE. Activated PPAR-γ can then inhibit the pro-inflammatory NF-κB pathway.

Caption: 15-LOX-2-mediated anti-inflammatory signaling.

Role of 15-LOX-2 in Macrophage Polarization

15-LOX-2 expression is dynamically regulated during macrophage polarization and contributes to their functional phenotype. In M2-like (alternatively activated) macrophages, which are involved in tissue repair and inflammation resolution, ALOX15B expression can be induced by cytokines like IL-4 and IL-13.

Caption: 15-LOX-2 in macrophage polarization.

Detailed Experimental Protocols

15-LOX-2 Enzymatic Activity Assay

This spectrophotometric assay measures the formation of the conjugated diene in the product of the 15-LOX-2 reaction.

Materials:

-

Recombinant human 15-LOX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Triton X-100)

-

UV/Vis spectrophotometer

Procedure:

-

Prepare the reaction buffer and equilibrate to the desired temperature (e.g., 25°C).

-

Add the recombinant 15-LOX-2 enzyme to the reaction buffer in a quartz cuvette.

-

Initiate the reaction by adding a known concentration of arachidonic acid.

-

Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

Quantification of 15(S)-HETE by ELISA

This protocol outlines the general steps for a competitive ELISA to quantify 15(S)-HETE in biological samples.

Materials:

-

15(S)-HETE ELISA kit (containing pre-coated plates, standards, antibodies, and substrate)

-

Biological sample (e.g., cell culture supernatant, plasma)

-

Plate reader

Procedure:

-

Prepare standards and samples according to the kit manufacturer's instructions.

-

Add standards and samples to the wells of the pre-coated microplate.

-

Add the biotin-conjugated antibody specific for 15-HETE to each well.

-

Incubate the plate as recommended.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate again.

-

Add the TMB substrate solution and incubate until color develops.

-

Stop the reaction with the provided stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the concentration of 15(S)-HETE in the samples by comparing their absorbance to the standard curve.

Western Blot for 15-LOX-2 Protein Expression

This protocol describes the detection of 15-LOX-2 protein levels in cell lysates.

Materials:

-

Cell lysate

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against 15-LOX-2 (ALOX15B)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to remove debris.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against 15-LOX-2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensity relative to a loading control (e.g., β-actin).

Chromatin Immunoprecipitation (ChIP) Assay for PPAR-γ Binding

This protocol is for investigating the binding of PPAR-γ to the promoter regions of its target genes.

Materials:

-

Cells of interest

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibody against PPAR-γ

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-link proteins to DNA in live cells by treating with formaldehyde.

-

Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitate the chromatin by incubating with an antibody against PPAR-γ overnight at 4°C.

-

Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating and treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Quantify the amount of target DNA sequence by qPCR using primers specific for the promoter region of a known PPAR-γ target gene.

Conclusion and Future Directions

15-LOX-2 is a pivotal enzyme in the regulation of inflammation, exhibiting a dual functionality that can either perpetuate or resolve inflammatory states. Its role in producing the anti-inflammatory mediator 15(S)-HETE and its involvement in the biosynthesis of specialized pro-resolving mediators highlight its therapeutic potential. The intricate interplay between 15-LOX-2, the NF-κB and PPAR-γ signaling pathways, and macrophage polarization presents a rich area for further investigation. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies that selectively target 15-LOX-2 to promote the resolution of inflammation in a variety of diseases. Future research should focus on elucidating the precise regulatory mechanisms governing ALOX15B expression in different inflammatory contexts and on the development of highly specific modulators of 15-LOX-2 activity for therapeutic applications.

References

The Role of 15-Lipoxygenase-2 in Macrophage Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-2 (15-LOX-2), encoded by the ALOX15B gene, is a crucial enzyme in the complex landscape of macrophage lipid metabolism. Unlike its inducible counterpart, 15-LOX-1, 15-LOX-2 is constitutively expressed in human macrophages and its levels can be further modulated by various stimuli, including cytokines and hypoxic conditions.[1][2] This enzyme's primary function is the stereospecific dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the production of a variety of bioactive lipid mediators. These mediators, in turn, play a significant role in regulating inflammatory responses, cholesterol homeostasis, and the pathogenesis of diseases such as atherosclerosis. This technical guide provides an in-depth overview of the role of 15-LOX-2 in macrophage lipid metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Enzymatic Function and Lipid Mediator Production

15-LOX-2 catalyzes the insertion of molecular oxygen into PUFAs. With arachidonic acid (AA) as a substrate, 15-LOX-2 exhibits singular positional specificity, exclusively producing 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1][3] This is in contrast to 15-LOX-1, which can produce both 12-HETE and 15-HETE from arachidonic acid.[1] The products of 15-LOX-2 activity are not merely metabolic byproducts; they are potent signaling molecules that can influence a range of cellular functions.

Quantitative Effects of 15-LOX-2 on Macrophage Function

The activity of 15-LOX-2 has a quantifiable impact on various aspects of macrophage biology, from chemokine secretion to the regulation of gene expression related to lipid homeostasis.

Table 1: Effect of 15-LOX Inhibition on Chemokine Production by LPS-Stimulated Human Lung Macrophages

| Chemokine | % Reduction with PD146176 (15-LOX inhibitor) |

| CCL2 | 48% |

| CCL3 | 29% |

| CCL4 | 33% |

| CXCL1 | 54% |

| CXCL8 | 46% |

| CXCL10 | 56% |

Data summarized from Abrial et al., 2015.

Table 2: Impact of ALOX15B Silencing on SREBP-2 Target Gene Expression in Primary Human Macrophages

| Gene | Log2 Fold Change (siALOX15B vs. siControl) | Function |

| SREBF2 | Downregulated (among most highly downregulated) | Encodes SREBP-2, the master regulator of cholesterol biosynthesis |

| LDLR | Reduced | Low-density lipoprotein receptor, cholesterol uptake |

| MVK | Reduced | Mevalonate kinase, cholesterol biosynthesis |

| AACS | Reduced | Acetoacetyl-CoA synthetase, cholesterol biosynthesis |

| ACAT2 | Reduced | Acetyl-CoA acetyltransferase 2, cholesterol esterification |

| INSIG1 | Reduced | Insulin induced gene 1, retains SREBP-2 in the ER |

Data from Snodgrass et al., 2018 and Benatzy et al., 2024.

Table 3: Effect of ALOX15B Silencing on Cellular Cholesterol and Intermediates in IL-4-Stimulated Human Macrophages

| Lipid Species | Effect of ALOX15B Knockdown |

| Total Cellular Cholesterol | Significantly Reduced |

| Desmosterol | Reduced |

| Lathosterol | Reduced |

| Lanosterol | Reduced |

| 24,25-dihydrolanosterol | Reduced |

| 25-hydroxycholesterol | Reduced |

| 27-hydroxycholesterol | Reduced |

Data summarized from Snodgrass et al., 2018 and Benatzy et al., 2024.

Signaling Pathways and Logical Relationships

15-LOX-2 is integrated into key signaling pathways that govern macrophage lipid metabolism. A critical axis involves its influence on the master regulator of cholesterol biosynthesis, SREBP-2.

Caption: 15-LOX-2 signaling pathway in macrophage cholesterol homeostasis.

Experimental Protocols

siRNA-Mediated Knockdown of ALOX15B in Human Macrophages

This protocol describes the transient knockdown of ALOX15B expression in primary human macrophages using small interfering RNA (siRNA).

Materials:

-

Primary human monocytes

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

RPMI-1640 medium with supplements

-

siRNA targeting ALOX15B (e.g., from Dharmacon, MyBioSource) and non-targeting control siRNA

-

Transfection reagent suitable for macrophages (e.g., HiPerFect, Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

qPCR reagents and primers for ALOX15B and a housekeeping gene

-

Western blot reagents and anti-ALOX15B antibody

Procedure:

-

Macrophage Differentiation: Isolate primary human monocytes and differentiate them into macrophages by culturing in RPMI-1640 supplemented with M-CSF for 7 days.

-

siRNA Transfection:

-

On the day of transfection, replace the medium with fresh, antibiotic-free medium.

-

Prepare siRNA-lipid complexes according to the manufacturer's protocol. A final siRNA concentration of 40-100 nM is typically effective.

-

Add the transfection complexes to the macrophages and incubate for 48-72 hours.

-

-

Verification of Knockdown:

-

qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to assess ALOX15B mRNA levels relative to a housekeeping gene and the non-targeting control.

-

Western Blot: Lyse the cells and perform Western blotting to determine the reduction in ALOX15B protein levels.

-

Caption: Experimental workflow for siRNA knockdown of ALOX15B in macrophages.

15-LOX-2 Enzyme Activity Assay

This assay quantifies the activity of 15-LOX-2 by measuring the production of its primary product, 15-HETE, in cell culture supernatants using a competitive ELISA.

Materials:

-

Macrophage culture supernatant

-

15-HETE ELISA Kit (e.g., from Cayman Chemical, MyBioSource, ELK Biotechnology)

-

Microplate reader

Procedure:

-

Sample Collection: Collect the supernatant from macrophage cultures at the desired time points. Centrifuge to remove cellular debris.

-

ELISA Protocol:

-

Follow the specific instructions provided with the commercial ELISA kit. The general principle involves the competition between 15-HETE in the sample and a fixed amount of tracer (e.g., 15-HETE-acetylcholinesterase) for a limited number of antibody binding sites on a pre-coated plate.

-

Prepare a standard curve using the provided 15-HETE standards.

-

Add samples and tracer to the wells and incubate.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 15-HETE in the sample.

-

Stop the reaction and read the absorbance on a microplate reader.

-

-

Data Analysis: Calculate the concentration of 15-HETE in the samples by comparing their absorbance to the standard curve.

Cholesterol Homeostasis Assay

This protocol outlines a method to assess the impact of 15-LOX-2 on macrophage cholesterol levels.

Materials:

-

Macrophages with or without ALOX15B knockdown/inhibition

-

Cholesterol quantification kit (fluorescence- or colorimetric-based)

-

Optional: Gas chromatography-mass spectrometry (GC-MS) for detailed sterol analysis

Procedure:

-

Cell Lysis: After experimental treatment, wash the macrophages with PBS and lyse the cells according to the cholesterol quantification kit's instructions.

-

Cholesterol Measurement:

-

Use a commercial kit to measure total and/or free cholesterol. These kits typically involve an enzymatic reaction that produces a fluorescent or colored product.

-

Measure the signal using a microplate reader.

-

-

Sterol Intermediate Analysis (Optional):

-

For a more detailed analysis, extract lipids from the cells.

-

Perform GC-MS to identify and quantify specific cholesterol precursors and oxysterols.

-

-

Data Normalization: Normalize cholesterol levels to the total protein content of the cell lysate.

Chromatin Immunoprecipitation (ChIP) for SREBP-2

This protocol allows for the investigation of SREBP-2 binding to the promoter regions of its target genes.

Materials:

-

Macrophages

-

Formaldehyde for crosslinking

-

Glycine

-

Lysis and wash buffers

-

Anti-SREBP-2 antibody and control IgG

-

Protein A/G magnetic beads

-

Sonication equipment

-

Reagents for reverse crosslinking and DNA purification

-

qPCR reagents and primers for promoter regions of SREBP-2 target genes

Procedure:

-

Crosslinking: Treat macrophages with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-700 bp using sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-SREBP-2 antibody or control IgG overnight.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.

-

qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the promoter regions of known SREBP-2 target genes to quantify the amount of precipitated DNA.

Caption: Key steps in the Chromatin Immunoprecipitation (ChIP) workflow.

Conclusion

15-LOX-2 is a pivotal enzyme in macrophage lipid metabolism with far-reaching implications for cellular function and disease. Its role in generating bioactive lipid mediators and regulating cholesterol homeostasis through the SREBP-2 pathway highlights its potential as a therapeutic target. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the intricate functions of 15-LOX-2 and explore its therapeutic potential in inflammatory and metabolic diseases.

References

15-Lipoxygenase as a Therapeutic Target in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the validation of 15-lipoxygenase (15-LOX) as a therapeutic target in preclinical models of atherosclerosis. Due to a lack of specific published data on "15-LOX-IN-2" in this context, this document focuses on the broader role of 15-LOX and utilizes data from studies on other specific 15-LOX inhibitors, namely PD146176 and ML351, as illustrative examples of pharmacological intervention.

Introduction: The Role of 15-LOX in Atherosclerosis

15-lipoxygenase is a lipid-peroxidizing enzyme implicated in the pathogenesis of atherosclerosis. Its role is complex, exhibiting both pro- and anti-atherogenic properties depending on the specific context and reaction products.[1]

Pro-atherogenic functions of 15-LOX include:

-

Oxidation of Low-Density Lipoprotein (LDL): 15-LOX can directly oxidize LDL particles within the arterial wall, a critical initiating event in atherosclerosis. This oxidized LDL (oxLDL) is readily taken up by macrophages, leading to the formation of foam cells, the hallmark of atherosclerotic plaques.

-

Promotion of Inflammation: 15-LOX products can act as signaling molecules that promote the expression of adhesion molecules on endothelial cells, facilitating the recruitment of inflammatory cells like monocytes into the vessel wall.[2]

-

Macrophage Activation: Within macrophages, 15-LOX activity can contribute to a pro-inflammatory phenotype.

Potential anti-atherogenic functions of 15-LOX involve:

-

Production of Anti-inflammatory Mediators: 15-LOX can also generate lipid mediators, such as lipoxins, which have anti-inflammatory and pro-resolving effects.[1]

Given its central role in LDL oxidation and inflammation, inhibition of 15-LOX presents a promising therapeutic strategy for the prevention and treatment of atherosclerosis.

Signaling Pathways

The signaling pathways involving 15-LOX in atherosclerosis are intricate and cell-type specific. A key pathway involves the generation of lipid hydroperoxides which can then trigger a cascade of inflammatory responses.

Target Validation Using Specific Inhibitors: Quantitative Data

While data for "this compound" is unavailable, studies with other specific inhibitors provide strong evidence for the therapeutic potential of targeting 15-LOX.

PD146176 in a Rabbit Model of Atherosclerosis

A study using the specific 15-LOX inhibitor PD146176 in a hypercholesterolemic rabbit model demonstrated significant anti-atherosclerotic effects.[3]

| Parameter | Control Group | PD146176-Treated Group | Percent Reduction |

| Progression Study | |||

| Iliac-Femoral Monocyte-Macrophage Area | Undisclosed | Undisclosed | 71% |

| Cross-Sectional Lesion Area | Unchanged | Unchanged | 0% |

| Cholesteryl Ester (CE) Content | Undisclosed | Undisclosed | 63% |

| Regression Study | |||

| Iliac-Femoral Lesion Size | Undisclosed | Undisclosed | 34% |

| Macrophage Content of Lesions | Undisclosed | Undisclosed | 34% |

| Cholesteryl Ester (CE) Content | Undisclosed | Undisclosed | 19% |

| Gross Thoracic Aortic Lesion Extent | Undisclosed | Undisclosed | 41% |

Data from Bocan et al., 1998. The study did not provide absolute values for all parameters, only percentage reductions.

ML351 in a Mouse Model of Ischemic Stroke

The potent and selective 15-LOX-1 inhibitor ML351 has been evaluated in a mouse model of ischemic stroke, a condition with an inflammatory component relevant to atherosclerosis.[4]

| Parameter | Vehicle-Treated Group (DMSO) | ML351-Treated Group (50 mg/kg) | Percent Reduction/Change |

| Infarct Volume (mm³) | |||

| 6 hours post-I/R | 77.8 ± (SEM) | 38.0 ± (SEM) | ~51% |

| 24 hours post-I/R | 68.4 ± (SEM) | 37.0 ± (SEM) | ~46% |

| 72 hours post-I/R | 74.2 ± (SEM) | 46.0 ± (SEM) | ~38% |

| Pro-inflammatory Cytokines (24h post-I/R) | |||

| IL-6 | Increased | Significantly Decreased | Undisclosed |

| TNF-α | Increased | Significantly Decreased | Undisclosed |

| Anti-inflammatory Cytokines | |||

| IL-10 (24h and 72h post-I/R) | Baseline | Increased | Undisclosed |

Data from a study on ischemic stroke; I/R = Ischemia/Reperfusion. While not a direct atherosclerosis model, it demonstrates in vivo efficacy of a 15-LOX inhibitor in a mouse model of inflammation-related vascular injury.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments in 15-LOX target validation studies.

Animal Models of Atherosclerosis

The most common mouse models for atherosclerosis are the Apolipoprotein E-deficient (ApoE-/-) and the LDL receptor-deficient (Ldlr-/-) mice.

Protocol for Atherosclerosis Induction in ApoE-/- Mice:

-

Animals: Use male or female ApoE-/- mice on a C57BL/6 background, aged 6-8 weeks at the start of the study.

-

Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Diet: Switch mice from a standard chow diet to a high-fat "Western" diet containing 21% fat and 0.15% cholesterol.

-

Duration: Continue the high-fat diet for a period of 8 to 16 weeks to induce robust atherosclerotic plaque development.

Administration of 15-LOX Inhibitors

The method of administration depends on the physicochemical properties of the inhibitor.

Example Protocol for Oral Administration of PD146176 (adapted from a rabbit study):

-

Formulation: The inhibitor can be mixed with the diet. For PD146176, it was meal-fed twice daily.

-

Dosage: The dosage used in the rabbit study was 175 mg/kg. Dosages for mice would need to be determined through pharmacokinetic and dose-ranging studies.

-

Frequency: Administer the inhibitor daily for the duration of the atherosclerosis induction period.

Example Protocol for Intraperitoneal (i.p.) Injection of ML351 (from a mouse stroke study):

-

Formulation: Dissolve ML351 in a suitable vehicle, such as DMSO.

-

Dosage: A dose of 50 mg/kg was used in the mouse stroke model.

-

Frequency: Administer via i.p. injection at specified time points relative to the experimental endpoint.

Quantification of Atherosclerotic Lesions

En Face Analysis of the Aorta:

-

Perfusion and Dissection: Perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Carefully dissect the entire aorta from the heart to the iliac bifurcation.

-

Cleaning and Pinning: Remove adipose and connective tissue from the adventitial side. Cut the aorta longitudinally and pin it flat on a black wax surface.

-

Staining: Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

-

Imaging and Quantification: Capture high-resolution images of the stained aorta. Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area. Express the lesion area as a percentage of the total aortic area.

Aortic Root Histology:

-

Tissue Processing: After perfusion, embed the upper portion of the heart, including the aortic root, in Optimal Cutting Temperature (OCT) compound and freeze.

-

Sectioning: Cut serial cryosections (e.g., 10 µm thick) through the aortic root.

-

Staining:

-

Oil Red O: To visualize neutral lipids within the plaques.

-

Hematoxylin and Eosin (H&E): For general morphology and lesion size.

-

Immunohistochemistry: Use specific antibodies to identify macrophages (e.g., anti-CD68 or Mac-2), smooth muscle cells (e.g., anti-α-smooth muscle actin), and other cellular components.

-

-

Imaging and Quantification: Capture images of the stained sections at multiple levels of the aortic root. Use image analysis software to measure the total lesion area and the area positive for specific stains.

Conclusion

The available evidence strongly supports 15-LOX as a valid therapeutic target for atherosclerosis. While specific data on "this compound" is lacking in the current literature, studies with other selective inhibitors like PD146176 and ML351 demonstrate that pharmacological inhibition of 15-LOX can reduce key pathological features of atherosclerosis, including macrophage accumulation, lipid deposition, and inflammation. Further research with novel and specific 15-LOX inhibitors in well-characterized murine models of atherosclerosis is warranted to translate these promising preclinical findings into potential new therapies for cardiovascular disease.

References

- 1. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint of 15-LOX-IN-2: A Technical Guide to its Structure-Activity Relationship

For Immediate Release

A comprehensive technical guide has been compiled to elucidate the structure-activity relationship (SAR) of 15-LOX-IN-2, a potent dual inhibitor of 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and professionals in drug development, providing in-depth data, experimental protocols, and visualizations to facilitate a deeper understanding of this promising anti-inflammatory agent.

Based on its reported inhibitory concentrations, this compound has been identified as a novel thienopyrimidine heterodimer, referred to as heterodimer compound 11 in the primary scientific literature.[1] This guide will refer to the compound as This compound (heterodimer 11) .

Quantitative Inhibitory Profile

The inhibitory prowess of this compound (heterodimer 11) and its monomeric precursors has been quantified through in vitro assays. The results, summarized below, underscore the superior potency and selectivity of the heterodimeric structure.

Table 1: In Vitro Inhibitory Activity of this compound (heterodimer 11) and Related Monomers [1]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | 15-LOX IC₅₀ (µM) |

|---|---|---|---|---|

| This compound (heterodimer 11) | >100 | 0.065 | >1538 | 1.86 |

| Monomer 5i | >100 | 0.098 | >1020 | 1.97 |

| Monomer 5j | >100 | 0.085 | >1176 | 2.06 |

| Monomer 5k | >100 | 0.068 | >1470 | 2.15 |

| Celecoxib (Reference) | 15.10 | 0.049 | 308 | - |

| Meclofenamate Sodium (Reference)| - | - | - | 3.837 |

Deciphering the Structure-Activity Relationship (SAR)

The design of this compound (heterodimer 11) emerged from a "magic shotgun" approach, which involves the strategic combination of two distinct monomeric thienopyrimidine units. The investigation into the SAR of the monomeric series has yielded several key insights:

-

Core Scaffold: The tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine core is fundamental to the dual inhibitory action against both 15-LOX and COX-2.

-

Aromatic Substitution: The nature and position of substituents on the phenyl ring attached to the pyrimidine core are critical determinants of inhibitory potency and selectivity.

-

The Power of Dimerization: The pivotal design strategy was the creation of a heterodimer from two active monomers. This was inspired by the concept of cross-talk between partner monomers within the COX-2 enzyme. The resulting this compound (heterodimer 11) demonstrated a synergistic enhancement of activity, establishing it as the most potent and selective dual inhibitor within the studied series.[1]

Visualizing the Molecular Landscape

To further clarify the biological context and experimental design, the following diagrams have been generated.

Caption: The 15-Lipoxygenase (15-LOX) signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for determining the IC50 of this compound.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the inhibition of the peroxidase activity of purified human recombinant COX-1 and COX-2. The peroxidase activity, which is proportional to the cyclooxygenase activity, is monitored through the oxidation of a chromogenic substrate.

Procedure:

-

Enzyme, buffer, and heme are added to the wells of a 96-well plate.

-

Serial dilutions of the test compound are added, with DMSO serving as a vehicle control.

-

The plate is pre-incubated to allow for inhibitor-enzyme binding.

-

The reaction is initiated with the addition of arachidonic acid.

-

Absorbance is measured kinetically at the appropriate wavelength.

-

The rate of reaction is used to calculate the percent inhibition relative to the control.

-

IC₅₀ values are determined from the dose-response curve.

In Vitro 15-LOX Inhibition Assay

This assay measures the inhibition of 15-lipoxygenase activity by monitoring the formation of a conjugated diene product.

Procedure:

-

15-LOX enzyme from soybean is combined with borate buffer in a UV-transparent plate or cuvette.

-

Various concentrations of the test compound are added.

-

Following a pre-incubation period, the reaction is started by the addition of the linoleic acid substrate.

-

The increase in absorbance at 234 nm is monitored over time.

-

Initial reaction rates are calculated to determine the percent inhibition.

-

IC₅₀ values are derived from the resulting dose-response curve.

References

- 1. Magic Shotgun Approach to Anti-Inflammatory Pharmacotherapy: Synthesis of Novel Thienopyrimidine Monomers/Heterodimer as Dual COX-2 and 15-LOX Inhibitors Endowed with Potent Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

15-Lipoxygenase-2 (15-LOX-2): A Comprehensive Technical Overview of its Expression and Role in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-2 (15-LOX-2), an enzyme encoded by the ALOX15B gene, plays a multifaceted and often contradictory role in carcinogenesis. As a member of the lipoxygenase family, it catalyzes the dioxygenation of polyunsaturated fatty acids, primarily converting arachidonic acid to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1][2] The expression of 15-LOX-2 is highly tissue-specific and its dysregulation has been implicated in various cancers, including those of the prostate, breast, lung, and colorectum. This technical guide provides an in-depth analysis of 15-LOX-2 expression across different cancer cell lines, details of experimental methodologies for its detection, and an exploration of its associated signaling pathways.

Data Presentation: 15-LOX-2 Expression in Normal vs. Cancer Cell Lines

The expression of 15-LOX-2 is generally observed to be higher in normal epithelial cells compared to their cancerous counterparts, suggesting a potential role as a tumor suppressor in several cancer types.[3] However, in some malignancies, its expression is paradoxically upregulated. The following table summarizes the reported expression levels of 15-LOX-2 in various normal and cancer cell lines.

| Tissue of Origin | Normal Epithelial Cell Lines | 15-LOX-2 Expression | Cancer Cell Lines | 15-LOX-2 Expression | Reference |

| Prostate | PrEC (Prostate Epithelial Cells) | High | PC-3, LNCaP, DU145 | Not Detected | [3] |

| Breast | HMEC (Human Mammary Epithelial Cells) | High | MCF-7, SK-BR-3, MDA-453 | Trace | [3] |

| Lung | NHBE (Normal Human Bronchial Epithelial) | High | Calu I, MSK-3 | Not Detected | |

| A549 | Significantly Up-regulated in LAC tissue | ||||

| Bladder | SVHUC | High | U-9, U-14 | Not Detected | |

| Skin | NK (Normal Keratinocytes) | High | NIH-3T3, HaCaT, SCC-M7, SCC-P9 | Not Detected | |

| Head and Neck | Normal Primary Cultured Keratinocytes | High | Seven HNSCC cell lines | Significantly Reduced |

Note: Expression levels are qualitative descriptions from the cited literature (e.g., "High," "Low," "Reduced," "Not Detected") based on methods like RT-PCR and Western Blotting. Direct quantitative comparison between studies may not be feasible due to variations in experimental conditions.

Experimental Protocols

Accurate assessment of 15-LOX-2 expression is critical for understanding its role in cancer. Below are detailed methodologies for key experiments cited in the literature.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for 15-LOX-2 mRNA Expression

This method is used to detect and quantify the messenger RNA (mRNA) transcripts of the ALOX15B gene, providing an indication of gene expression.

-

RNA Isolation: Total RNA is extracted from cultured cancer cell lines or normal epithelial cells using a commercially available kit (e.g., TRIzol reagent) following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry.

-

Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.

-

Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers specific for human 15-LOX-2. The reaction is typically performed for a set number of cycles (e.g., 25, 30, 35, and 40 cycles) to determine the relative abundance of the transcript.

-

Analysis: The PCR products are resolved by gel electrophoresis on an agarose gel and visualized by ethidium bromide staining. The intensity of the band corresponding to 15-LOX-2 is compared to a housekeeping gene (e.g., GAPDH) to normalize for initial RNA quantity.

Western Blotting for 15-LOX-2 Protein Expression

Western blotting is employed to detect and quantify the 15-LOX-2 protein in cell lysates.

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation. The total protein concentration is determined using a protein assay (e.g., Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for human 15-LOX-2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Immunohistochemistry (IHC) for 15-LOX-2 Localization in Tissues

IHC is used to visualize the distribution and localization of the 15-LOX-2 protein within tissue sections.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Antigen retrieval is performed to unmask the antigenic sites, often by heat-induced epitope retrieval in a citrate buffer.

-

Immunostaining: The tissue sections are incubated with a primary antibody against 15-LOX-2, followed by incubation with a biotinylated secondary antibody and then a streptavidin-horseradish peroxidase conjugate.

-

Visualization: The signal is developed using a chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen. The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei.

-

Analysis: The staining intensity and distribution of 15-LOX-2 are evaluated microscopically.

15-LOX-2 Enzyme Activity Assay

This assay measures the enzymatic activity of 15-LOX-2 by detecting its product, 15(S)-HETE.

-

Sample Preparation: Cell lysates or tissue homogenates are prepared.

-

Enzyme Reaction: The sample is incubated with arachidonic acid, the substrate for 15-LOX-2.

-

Product Extraction: The reaction is stopped, and the lipids, including 15(S)-HETE, are extracted using an organic solvent.

-

Quantification: The amount of 15(S)-HETE is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or a specific enzyme immunoassay (EIA) kit.

Signaling Pathways and Logical Relationships

The biological functions of 15-LOX-2 in cancer are mediated through complex signaling pathways. Its role as a tumor suppressor is often linked to the induction of cell cycle arrest and senescence. Conversely, in some contexts, its product 15(S)-HETE can promote proliferation and metastasis.

15-LOX-2 and PPAR-γ Feedback Loop

An inverse relationship has been observed between the expression of 15-LOX-2 and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in normal versus tumor cells. This suggests a feedback mechanism where the product of 15-LOX-2, 15(S)-HETE, acts as a ligand for PPAR-γ, which in turn can regulate 15-LOX-2 expression.

Caption: 15-LOX-2/PPAR-γ negative feedback loop.

15(S)-HETE-Mediated STAT3 Signaling in Lung Adenocarcinoma

In lung adenocarcinoma, the 15-LOX-2 product, 15(S)-HETE, has been shown to promote cell proliferation and migration through the activation of the STAT3 signaling pathway.

Caption: 15(S)-HETE promotes proliferation via STAT3.

Experimental Workflow for Analyzing 15-LOX-2 Expression

The following diagram illustrates a typical workflow for the comprehensive analysis of 15-LOX-2 expression in cancer cell lines.

Caption: Workflow for 15-LOX-2 expression analysis.

Conclusion

The expression of 15-LOX-2 is significantly altered in a variety of cancer cell lines, with a predominant trend of downregulation in tumor cells compared to their normal counterparts, supporting its role as a tumor suppressor. However, the context-dependent upregulation and pro-tumorigenic functions in certain cancers like lung adenocarcinoma highlight the complexity of its biological role. The interplay between 15-LOX-2 and signaling molecules such as PPAR-γ and STAT3 provides potential targets for therapeutic intervention. Further research employing standardized quantitative methods is necessary to fully elucidate the prognostic and therapeutic potential of 15-LOX-2 in different cancers. This guide provides a foundational understanding for researchers and drug development professionals aiming to explore the intricate involvement of 15-LOX-2 in oncology.

References

The Downstream Effects of 15-Lipoxygenase-2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted downstream effects of inhibiting 15-lipoxygenase-2 (15-LOX-2), an enzyme implicated in a range of physiological and pathological processes. This document provides a comprehensive overview of the core biological consequences of 15-LOX-2 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction to 15-Lipoxygenase-2 (15-LOX-2)

15-LOX-2, encoded by the ALOX15B gene, is a non-heme iron-containing dioxygenase that catalyzes the stereospecific peroxidation of polyunsaturated fatty acids (PUFAs), primarily converting arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE)[1]. Unlike its isoform, 15-LOX-1, 15-LOX-2 is not typically found in leukocytes but is expressed in tissues such as the prostate, lung, skin, and cornea. Emerging evidence has positioned 15-LOX-2 as a critical player in diverse cellular processes, including cell growth, inflammation, and a form of iron-dependent cell death known as ferroptosis. Consequently, the inhibition of 15-LOX-2 has become a focal point for therapeutic intervention in various diseases, most notably cancer and inflammatory disorders.

Core Downstream Effects of 15-LOX-2 Inhibition

The inhibition of 15-LOX-2 triggers a cascade of downstream effects, primarily impacting cell proliferation, inflammatory signaling, and cellular susceptibility to ferroptosis.

Modulation of Cell Proliferation and Growth

A significant body of research indicates that 15-LOX-2 functions as a tumor suppressor, particularly in prostate cancer. Its expression is often downregulated in cancerous tissues, and its re-introduction can inhibit cell growth. Inhibition of 15-LOX-2, therefore, can lead to an increase in cell proliferation.

Inducible expression of 15-LOX-2 has been shown to inhibit DNA synthesis, as evidenced by a 15-46% reduction in 5-bromo-2-deoxy-uridine (BrdU) incorporation in premalignant keratinocytes. This growth-inhibitory effect can be reversed by LOX inhibitors like baicalein.

Attenuation of Inflammatory Signaling

15-LOX-2 and its metabolic products are involved in inflammatory pathways. The inhibition of 12/15-LOX has been demonstrated to suppress neuroinflammation by inhibiting the activation of NLRP1 and NLRP3 inflammasomes. Furthermore, 12/15-LOX and its product, 12-HETE, can directly activate the p38 mitogen-activated protein kinase (p38 MAPK) pathway, contributing to neuroinflammation[2]. Inhibition of 15-LOX-2 is therefore a promising strategy for mitigating inflammation.

Regulation of Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. 15-LOX-2, particularly when complexed with phosphatidylethanolamine-binding protein 1 (PEBP1), plays a crucial role in initiating ferroptosis by catalyzing the peroxidation of polyunsaturated fatty acids within membrane phospholipids[3]. Inhibition of the 15-LOX-2/PEBP1 complex can, therefore, protect cells from ferroptotic cell death. This has significant implications for neurodegenerative diseases and other conditions where ferroptosis is implicated.

Quantitative Data on 15-LOX-2 Inhibition

The following tables summarize key quantitative data related to the inhibition of 15-LOX-2.

Table 1: Inhibitory Potency (IC50) of Selected 15-LOX-2 Inhibitors

| Inhibitor | IC50 (µM) | Cell/Enzyme System | Reference |

| Nordihydroguaiaretic acid (NDGA) | 11.0 ± 0.7 | 15-LOX-2 | [4] |

| 6,7-dihydroxyisoflavan | 8 | 15-LOX-2 | [5] |

| MLS000545091 | 2.6 | h15-LOX-2 | |

| MLS000536924 | 3.1 | h15-LOX-2 | |

| MLS000327069 | 0.34 ± 0.05 | h15-LOX-2 | |

| MLS000327186 | 0.53 ± 0.04 | h15-LOX-2 | |

| MLS000327206 | 0.87 ± 0.06 | h15-LOX-2 | |

| Compound 10 | 26.9 ± 1.0 | h15-LOX-2 | |

| Compound 13 | 25.0 ± 1.1 | h15-LOX-2 | |

| Quercetin | 4.84 ± 6.43 | Soybean 15-LOX | |

| Baicalein | 22.46 ± 1.32 | Soybean 15-LOX |

Table 2: Effects of 15-LOX-2 Modulation on Cellular Processes

| Cellular Process | Effect of 15-LOX-2 Activity | Quantitative Change | Cell Type/Model | Reference |

| DNA Synthesis | Inhibition | 15-46% reduction in BrdU incorporation | Premalignant mouse keratinocytes | |

| Cell Proliferation | Inhibition | Significantly lower at 12, 24, 36, and 48 h (p < 0.01 to p < 0.001) | HT22 cells (12/15-LOX overexpression) | |

| Ferroptosis | Sensitization | LD50 of RSL3 dropped from 6.8 µM to 0.5 µM | HEK293 cells (15-LOX-1 overexpression) | |

| Lipid Accumulation | Promotion | Silencing ALOX15B decreased cellular lipid accumulation | Human macrophages |

Signaling Pathways Modulated by 15-LOX-2 Inhibition

The downstream effects of 15-LOX-2 inhibition are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: Signaling pathways downstream of 15-LOX-2 activation and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

15-LOX-2 Enzymatic Activity Assay

This protocol is adapted from a spectrophotometric method for measuring 15-lipoxygenase inhibition.

Materials:

-

15-LOX-2 enzyme solution (e.g., from soybean, diluted in 0.2 M borate buffer)

-

Linoleic acid (substrate) solution (250 µM in borate buffer)

-

Borate buffer (0.2 M, pH 9.0)

-

Test inhibitor dissolved in DMSO

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the enzyme solution to a final concentration of approximately 200 U/ml in borate buffer and keep it on ice.

-

In a cuvette, pipette 487.5 µL of the enzyme solution and 12.5 µL of the inhibitor solution (or DMSO for control). Incubate for 5 minutes at room temperature.

-

Initiate the reaction by rapidly adding 500 µL of the linoleic acid substrate solution to the cuvette.

-

Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds. The increase in absorbance corresponds to the formation of the conjugated diene product.

-

Calculate the rate of reaction and the percentage of inhibition compared to the control.

Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines the general steps for a BrdU incorporation assay to measure DNA synthesis.

Materials:

-

Cells of interest

-

BrdU labeling solution (10 µM in cell culture medium)

-

Fixing/Denaturing Solution (e.g., 1-2.5 M HCl)

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

96-well plate

-

Plate reader or fluorescence microscope

Procedure:

-

Plate cells in a 96-well plate and treat with the 15-LOX-2 inhibitor or vehicle control for the desired time.

-

Add the BrdU labeling solution to each well and incubate for 1-24 hours at 37°C, allowing BrdU to be incorporated into newly synthesized DNA.

-

Remove the labeling solution and fix the cells with a suitable fixative (e.g., 3.7% formaldehyde) for 15 minutes.

-

Denature the DNA by adding an acid solution (e.g., 2N HCl) for 10-60 minutes to expose the incorporated BrdU.

-

Neutralize the acid and wash the cells with PBS.

-

Incubate the cells with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

-

Quantify the fluorescence using a plate reader or visualize and count BrdU-positive cells using a fluorescence microscope.

Western Blot for p38 MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 MAPK as an indicator of its activation.

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Quantification of 15(S)-HETE by LC-MS/MS

This protocol provides a general workflow for the analysis of 15-LOX-2 products.

Materials:

-

Cell culture supernatants or tissue homogenates

-

Internal standard (e.g., 15(S)-HETE-d8)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Collect biological samples and add an internal standard.

-

Extract the lipids using a suitable method, such as solid-phase extraction.

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a C18 column with a suitable gradient.

-

Detect and quantify 15(S)-HETE using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transition for 15(S)-HETE is typically monitored.

-

Generate a standard curve to quantify the concentration of 15(S)-HETE in the samples.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method for detecting cellular ROS using a fluorescent probe.

Materials:

-

Cells of interest

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells and treat them with the 15-LOX-2 inhibitor or vehicle control.

-

Load the cells with DCFH-DA (typically 5-10 µM) in PBS for 30-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Wash the cells with PBS to remove excess probe.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~488 nm excitation and ~525 nm emission).

-

The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Experimental and Logical Workflows